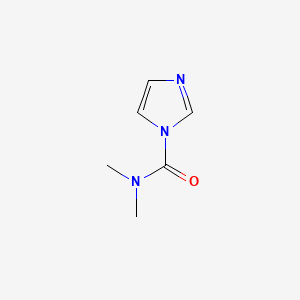
1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione, also known as BMPP, is a chemical compound that is widely used in scientific research. This compound has many properties that make it an attractive option for laboratory experiments, including its relatively low cost and ease of synthesis. BMPP has been studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione has been studied for its potential applications in scientific research. It has been used as a model compound to study the binding and inhibition of enzyme-substrate interactions. 1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione has also been used to study the effects of drug-like molecules on the activity of enzymes, and it has been used to study the effects of other compounds on enzyme activity. Additionally, 1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione has been used to study the effects of drugs on the activity of G protein-coupled receptors.
Wirkmechanismus
1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione is believed to act as an inhibitor of enzymes, specifically by binding to the active site of the enzyme and preventing the binding of the substrate. This inhibition of enzyme activity can lead to a decrease in the activity of the enzyme, which can have a variety of effects on the biochemical and physiological processes in which the enzyme is involved.
Biochemical and Physiological Effects
1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione has been studied for its effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which can lead to an increase in the bioavailability of the drugs. Additionally, 1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione has been shown to inhibit the activity of enzymes involved in the metabolism of lipids, which can lead to an increase in the levels of lipids in the body. 1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione has also been shown to inhibit the activity of enzymes involved in the metabolism of proteins, which can lead to an increase in the levels of proteins in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, 1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione is a readily available compound, making it an attractive option for laboratory experiments. However, 1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione has some limitations as well. It is not very soluble in water, so it may require the use of solvents in order to be used in laboratory experiments. Additionally, 1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione is relatively unstable, so it may degrade over time if not stored properly.
Zukünftige Richtungen
There are many potential future directions for 1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione research. One potential direction is to study the effects of 1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione on other enzymes and biochemical and physiological processes. Additionally, 1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione could be used as a model compound to study the effects of drug-like molecules on the activity of enzymes. Additionally, 1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione could be used to study the effects of other compounds on enzyme activity. Finally, 1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione could be used to study the effects of drugs on the activity of G protein-coupled receptors.
Synthesemethoden
1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione can be synthesized from the reaction of benzyl chloride and 2-methylpropyl amine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an aqueous solution, and the product is a white solid that can be isolated by filtration. The yield of the reaction is typically around 80-90%.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione involves the reaction of benzylamine with 2-methyl-3-oxopentanoic acid followed by cyclization with 2-methylpropylamine. The resulting intermediate is then oxidized to form the final product.", "Starting Materials": [ "Benzylamine", "2-methyl-3-oxopentanoic acid", "2-methylpropylamine", "Sodium hypochlorite", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Benzylamine is reacted with 2-methyl-3-oxopentanoic acid in the presence of sodium hydroxide to form the intermediate benzyl 2-methyl-3-oxopentanoate.", "Step 2: The intermediate is then reacted with 2-methylpropylamine in ethanol to form the cyclized product, 1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione.", "Step 3: The final product is obtained by oxidizing the cyclized product with sodium hypochlorite in the presence of hydrochloric acid." ] } | |
CAS-Nummer |
1500647-67-5 |
Produktname |
1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione |
Molekularformel |
C16H22N2O2 |
Molekulargewicht |
274.4 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methylbicyclo[2.2.1]heptan-2-ol](/img/structure/B6147709.png)
